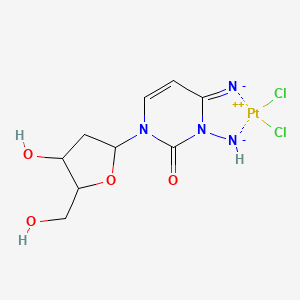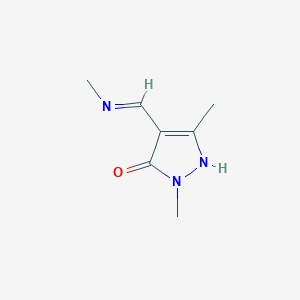![molecular formula C12H7Cl2NO3 B12894704 7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro- CAS No. 156496-85-4](/img/structure/B12894704.png)
7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyranoisoxazole core, which is a fused ring system combining pyran and isoxazole rings, and is substituted with a 2,6-dichlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Pyran Ring: The pyran ring is then formed by cyclization of an appropriate precursor, such as a hydroxy ketone or an aldehyde, under acidic or basic conditions.
Substitution with 2,6-Dichlorophenyl Group:
Industrial Production Methods
Industrial production of 3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyranoisoxazole core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated aromatic compounds, bases (e.g., sodium hydroxide, potassium carbonate), catalysts (e.g., palladium on carbon)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions.
Modulating Receptors: Interacting with cell surface or intracellular receptors, affecting signal transduction and cellular responses.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division, resulting in cytotoxic effects.
相似化合物的比较
Similar Compounds
- **3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
- **(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
- **N1-{3-[3-(2,6-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide
Uniqueness
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one is unique due to its fused pyranoisoxazole ring system, which imparts distinct chemical and physical properties
属性
CAS 编号 |
156496-85-4 |
|---|---|
分子式 |
C12H7Cl2NO3 |
分子量 |
284.09 g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)-4,5-dihydropyrano[4,3-d][1,2]oxazol-7-one |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-2-1-3-8(14)9(7)10-6-4-5-17-12(16)11(6)18-15-10/h1-3H,4-5H2 |
InChI 键 |
FXKASTGMEAESIO-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C2=C1C(=NO2)C3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


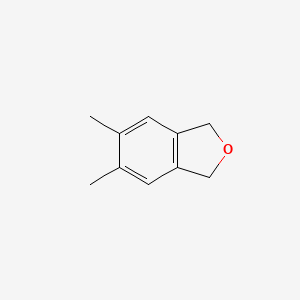
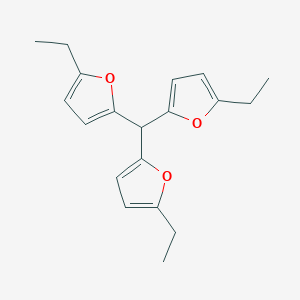
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)

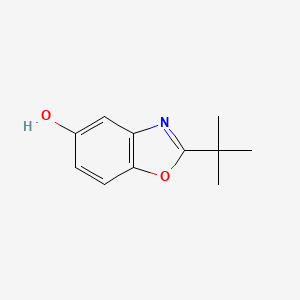
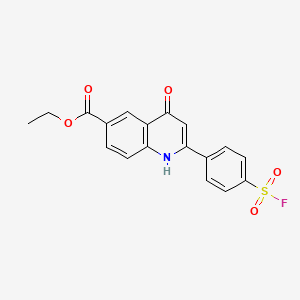
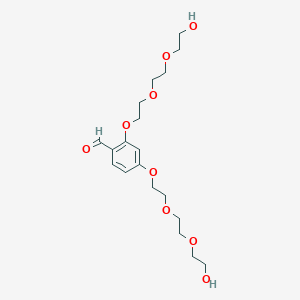

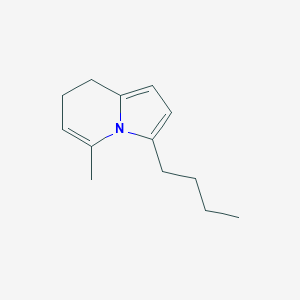

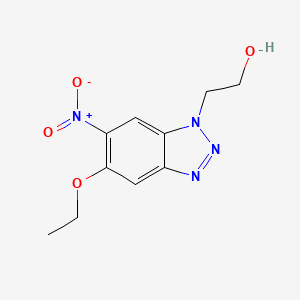
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
